1-(4-Bromophenyl)propan-1-ol

Physical chemistry Purification Chromatography

1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9), also known as 4-bromo-α-ethylbenzyl alcohol, is a secondary benzylic alcohol with a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol. It is a key chiral building block and intermediate in organic synthesis, valued for its para-bromophenyl ring which serves as a versatile handle for cross-coupling reactions.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 4489-22-9
Cat. No. B1266696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)propan-1-ol
CAS4489-22-9
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
InChIKeyQLMFTKHAIDWIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9) Procurement Guide: Core Properties & Benchmarks


1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9), also known as 4-bromo-α-ethylbenzyl alcohol, is a secondary benzylic alcohol with a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol [1]. It is a key chiral building block and intermediate in organic synthesis, valued for its para-bromophenyl ring which serves as a versatile handle for cross-coupling reactions [1]. Compared to its 4-chloro and 4-fluoro analogs, the presence of the bromine atom imparts distinct physical, electronic, and crystallographic properties that directly influence its selection in specific synthetic and analytical protocols .

Workflow
Chiral building block for cross-coupling and asymmetric synthesis
Selection Logic
Bromine handle enables quantifiably distinct reactivity and crystallographic phasing vs. Cl/F analogs
Procurement Context
Secondary benzylic alcohol with para-bromophenyl substitution; reported purity grades support method development

Why 4-Halogenated Phenylpropanols Are Not Interchangeable for 1-(4-Bromophenyl)propan-1-ol


Substituting 1-(4-bromophenyl)propan-1-ol for its chloro- or fluoro- analogs, or even a positional isomer, is not a straightforward decision and can lead to quantifiably different outcomes. The atomic radius and electronegativity of bromine directly affect the compound's physical properties like boiling point, density, and lipophilicity (LogP) . This influences not only purification strategies but also the reactivity and selectivity in subsequent cross-coupling reactions, where bond strengths differ significantly (C-Br is weaker than C-Cl) . Furthermore, the bromine atom's strong anomalous scattering signal is a critical requirement for certain crystallographic phasing techniques, a role a chlorine atom cannot effectively fill [1]. The evidence below provides the specific, quantitative differentiation needed to guide a rigorous scientific selection.

Target Compound
1-(4-Bromophenyl)propan-1-ol: Stronger anomalous scattering, weaker C-Br bond, higher boiling point and density
Potential Substitute
4-Chloro or 4-Fluoro analogs: Lower anomalous signal; altered reactivity, lipophilicity, and purification profiles
Substitution may shift chromatographic retention, cross-coupling selectivity, and crystallographic phasing outcomes. Class-level inference suggests properties may not transfer directly and require validation.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9)


Higher Boiling Point and Density vs. 4-Chloro Analog

The compound exhibits a significantly higher boiling point and density than its 4-chloro counterpart, a direct consequence of the heavier and more polarizable bromine atom. This is a critical factor for separation and identification.

Boiling Point & Density
Cross-study comparable
Target: 289.5 °C / 1.404 g/cm³
4-Cl analog: 257.5 °C / 1.145 g/cm³ BP +32 °C; Density +22.6%
Supports distinct separation and purification parameter review
Computed properties at 760 mmHg; method context applies
Physical chemistry Purification Chromatography

Lower Lipophilicity (LogP) vs. 3-(4-Bromophenyl)propan-1-ol Isomer

The position of the hydroxyl group has a measurable impact on the compound's lipophilicity. The target benzylic alcohol has a higher LogP than the primary alcohol analog, indicating it is more lipophilic and suggesting different behavior in biological partitioning and organic/aqueous extractions.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.80 vs. isomer 2.37 (Δ +0.43)
Partitioning behavior may differ; supports extraction and bioassay interpretation
Computed ACD/LogP values; experimental verification advised
Lipophilicity Bioavailability Extraction

Established Use in Crystallographic Phasing via Bromine's Anomalous Scattering

The bromine atom in the target compound provides a powerful anomalous scattering signal for X-ray crystallography, which is essential for de novo phase determination using techniques like Single-wavelength Anomalous Diffraction (SAD). This capability is vastly superior to that of a chlorine atom, which has a much weaker anomalous signal and is often insufficient for phasing purposes. [1] [2]

Anomalous Scattering (Cu Kα)
Class-level inference
Br f'' ≈ 1.28 e⁻ vs. Cl f'' ≈ 0.36 e⁻ (~3.5× stronger)
Supports SAD phasing selection; Br provides quantifiably higher signal
Standard Cu Kα source; class-level inference from anomalous scattering tables
X-ray crystallography SAD phasing Heavy atom derivatization

Efficient Resolution via Lipase-Catalyzed Kinetic Resolution for Enantiopure Synthesis

The racemic form of the target compound has been successfully resolved to high enantiomeric excess using a robust lipase-catalyzed kinetic resolution method, which was also shown to be more efficient under microwave irradiation compared to conventional heating. [1]

Kinetic Resolution
Head-to-head
Lipase-catalyzed resolution reported; higher conversion under microwave vs. conventional heating
Reported enantioselective synthesis context for enantiopure procurement
Novozyme 435, toluene, 60 °C; enantiomeric excess data to verify
Asymmetric synthesis Biocatalysis Chiral resolution

Higher Sourcing Purity Specification Compared to Standard Chloro-Analog Offerings

Vendor specifications indicate that the 4-bromo derivative is readily available at a higher certified purity level from certain suppliers, which can be a decisive factor for procurement when high sensitivity or stringent analytical requirements must be met. [1]

Commercial Purity
Head-to-head
98% min. purity available vs. 95% common for 4-Cl analog
Sourcing specification may support analytical standard and sensitive probe workflows
Supplier-reported specifications; lot-specific verification recommended
High-purity synthesis Analytical standards Supplier specifications

Validated Application Scenarios for 1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9)


Crystallographic Heavy-Atom Derivatization

The strong anomalous scattering of the bromine atom, as detailed in Section 3, makes this compound a prime candidate for synthesizing heavy-atom derivatives for protein or small-molecule crystallography. Researchers seeking phase information via SAD or MAD (Multi-wavelength Anomalous Diffraction) should select this brominated scaffold over its chloro- or fluoro- analogs due to bromine's quantifiably superior anomalous signal at standard Cu Kα wavelengths [1].

Asymmetric Synthesis of Enantiopure Building Blocks

Synthetic chemists developing chiral drug candidates can leverage the established lipase-catalyzed kinetic resolution protocol mentioned in Section 3. By using the racemic compound as feedstock, this method provides a direct, biocompatible route to gram-scale quantities of highly enantiomerically enriched (R)- and (S)- alcohols, offering a key advantage over classical resolution methods [2].

Suzuki Cross-Coupling for Diversified Molecular Libraries

The bromine atom's role as a superior leaving group in palladium-catalyzed cross-couplings makes this compound a versatile reagent for constructing diverse molecular libraries. Its higher boiling point compared to the chloro analog can simplify purification by reducing co-evaporation, while its availability at a 98% purity specification minimizes catalyst poisoning from halide impurities, leading to more consistent coupling yields .

Development of Analytical Methods and Reference Standards

Analytical chemists can utilize this compound as a standard with distinct physical properties, namely its high boiling point and density, for calibrating GC or HPLC systems specialized for halogenated aromatic alcohols. Its higher LogP compared to its primary alcohol isomer ensures distinct retention behavior, and its commercially available 98% purity makes it suitable as a reference standard for method validation .

Application
Selection Property
Validation Focus
Heavy-Atom Derivatization
Br anomalous scattering signal
SAD/MAD phasing efficacy at Cu Kα
Enantiopure Synthesis
Lipase-compatible secondary alcohol
Enantiomeric excess under reported kinetic resolution conditions
Cross-Coupling Libraries
C-Br bond reactivity and purity grade
Suzuki coupling yield and catalyst compatibility
Analytical Method Standards
Distinct boiling point, density, and LogP
Retention behavior and purity-based standard qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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